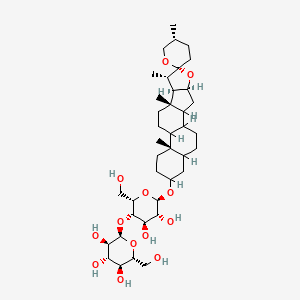![molecular formula C14H15N3O2S B14168974 N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide CAS No. 544428-02-6](/img/structure/B14168974.png)
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with an appropriate aromatic compound to form the azo compound.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as phenyl ethanesulfonamide, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, while nucleophilic substitution can involve reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide can be compared with other azo compounds such as:
p-Phenylenediamine: Used in hair dyes and polymers.
Pyrrolopyrazine derivatives: Known for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
544428-02-6 |
|---|---|
Formule moléculaire |
C14H15N3O2S |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
N-(4-phenyldiazenylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-20(18,19)17-14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,17H,2H2,1H3 |
Clé InChI |
ZSCOTFLDWJFLIR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



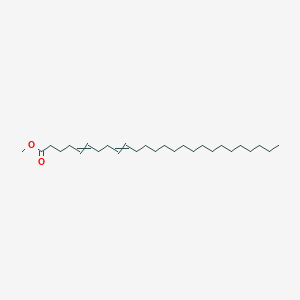

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)

![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
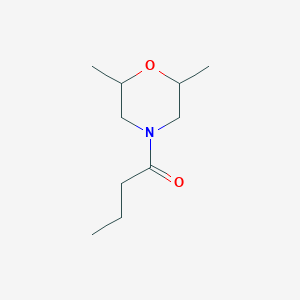


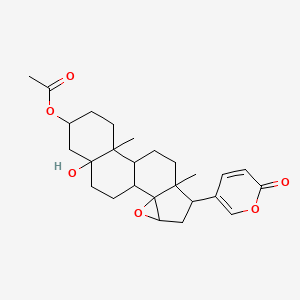
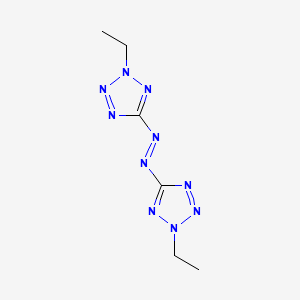

![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
